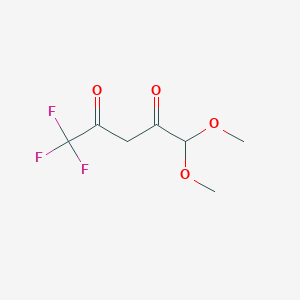
4-Fluoro-3-nitrobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-nitrobenzenecarboximidamide is an organic compound that has garnered attention in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a fluorine atom, a nitro group, and a carboximidamide group attached to a benzene ring. These functional groups contribute to its reactivity and versatility in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitrobenzenecarboximidamide typically involves the nitration of 4-fluoroaniline followed by the introduction of the carboximidamide group. One common method involves the following steps:
Nitration: 4-Fluoroaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-3-nitroaniline.
Formation of Carboximidamide: The nitroaniline derivative is then treated with cyanamide under acidic conditions to form the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions, leading to the formation of phenyl ethers.
Hydrolysis: The carboximidamide group can undergo hydrolysis to form the corresponding carboxylic acid and ammonia.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Phenoxide ions, basic conditions.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Reduction: 4-Fluoro-3-aminobenzenecarboximidamide.
Substitution: 4-Phenoxy-3-nitrobenzenecarboximidamide.
Hydrolysis: 4-Fluoro-3-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
4-Fluoro-3-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, while the carboximidamide group can form hydrogen bonds with target molecules, influencing their activity.
Comparación Con Compuestos Similares
4-Fluoro-3-nitrobenzenecarboximidamide can be compared with other similar compounds such as:
4-Fluoronitrobenzene: Lacks the carboximidamide group, making it less versatile in certain reactions.
3-Nitrobenzenecarboximidamide: Lacks the fluorine atom, resulting in different reactivity and stability.
4-Fluoro-3-nitrophenyl azide: Contains an azide group instead of a carboximidamide group, leading to different applications in bioconjugation and surface modification.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity, stability, and versatility in various chemical and biological applications.
Propiedades
Fórmula molecular |
C7H6FN3O2 |
|---|---|
Peso molecular |
183.14 g/mol |
Nombre IUPAC |
4-fluoro-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H6FN3O2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3H,(H3,9,10) |
Clave InChI |
NSGTYBKXNFWHSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


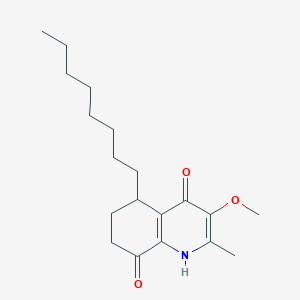
![3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-](/img/structure/B12442356.png)
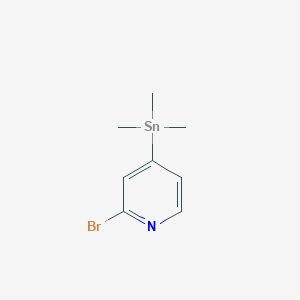
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide](/img/structure/B12442364.png)
![Oxo({2-[(triphenylmethyl)amino]-1,3-thiazol-5-yl})acetic acid](/img/structure/B12442369.png)
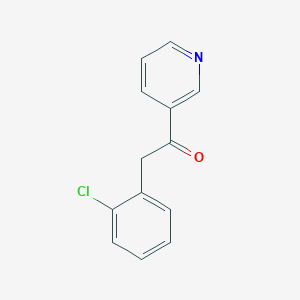

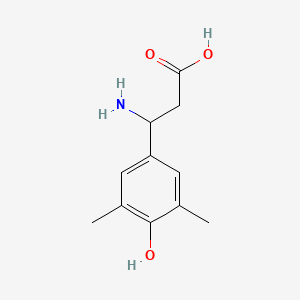
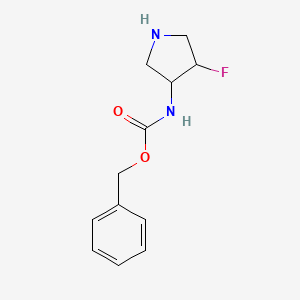

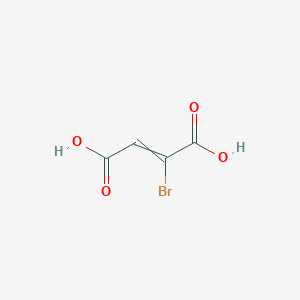
![cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]ethyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B12442403.png)
![10-Hydroxy-5,9-dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12442409.png)
